molecular formula C14H20O2 B114747 2,6-Di-tert-butyl-P-benzoquinone CAS No. 719-22-2

2,6-Di-tert-butyl-P-benzoquinone

Cat. No. B114747
Key on ui cas rn: 719-22-2
M. Wt: 220.31 g/mol
InChI Key: RDQSIADLBQFVMY-UHFFFAOYSA-N
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Patent
US06872857B1

Procedure details

A mixture of 2,6-di-t-butylphenol (5 mmol) and Ti-superoxide catalyst (125 mg, 20% w/w) in acetic acid (5 ml) was heated with stirring at 50-60° C. under inert atmosphere. To this reaction mixture was added aq. 30% H2O2 (20 mmol) drop wise over 15 min. and heated for 3 h. The catalyst was recovered by simple filtration and 2,6-di-tert-butyl-1,4-benzoquinone formed (65%) was separated by chromatographic purification.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Ti-superoxide
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].[OH:16]O>C(O)(=O)C>[C:11]([C:7]1[C:6](=[O:15])[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:10][C:9](=[O:16])[CH:8]=1)([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Name
Ti-superoxide
Quantity
125 mg
Type
catalyst
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
with stirring at 50-60° C. under inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
heated for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The catalyst was recovered by simple filtration and 2,6-di-tert-butyl-1,4-benzoquinone
CUSTOM
Type
CUSTOM
Details
formed (65%)
CUSTOM
Type
CUSTOM
Details
was separated by chromatographic purification

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1C(C(=CC(C1)=O)C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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